molecular formula C19H18Cl2N2O3 B11170302 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,6-dichlorophenyl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,6-dichlorophenyl)methanone

Cat. No.: B11170302
M. Wt: 393.3 g/mol
InChI Key: AUBVPZCFXWFHKJ-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,6-DICHLOROBENZOYL)PIPERAZINE is a complex organic compound that features a benzodioxole moiety and a dichlorobenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,6-DICHLOROBENZOYL)PIPERAZINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Attachment of the Benzodioxole to Piperazine: The benzodioxole moiety is then reacted with piperazine in the presence of a suitable base to form the intermediate compound.

    Introduction of the Dichlorobenzoyl Group: The final step involves the acylation of the intermediate with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,6-DICHLOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The dichlorobenzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzodioxole moiety.

    Reduction: Alcohols derived from the dichlorobenzoyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,6-DICHLOROBENZOYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,6-DICHLOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the dichlorobenzoyl group can modulate the compound’s binding affinity and specificity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,6-DICHLOROBENZOYL)PIPERAZINE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzodioxole and dichlorobenzoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,6-dichlorophenyl)methanone

InChI

InChI=1S/C19H18Cl2N2O3/c20-14-2-1-3-15(21)18(14)19(24)23-8-6-22(7-9-23)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2

InChI Key

AUBVPZCFXWFHKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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